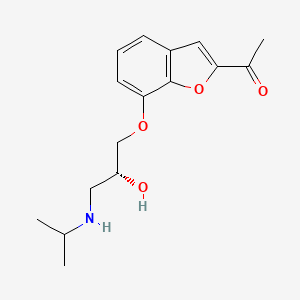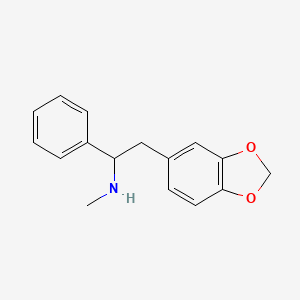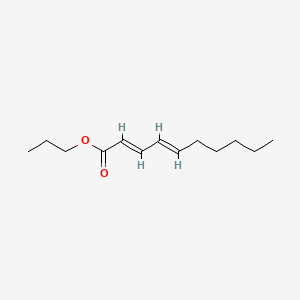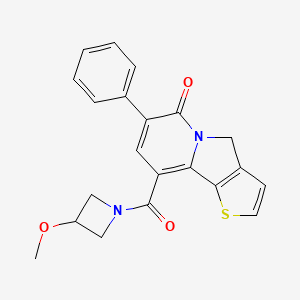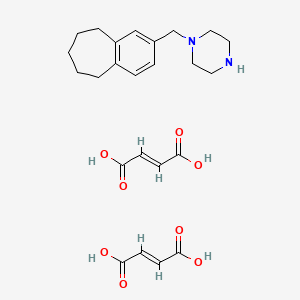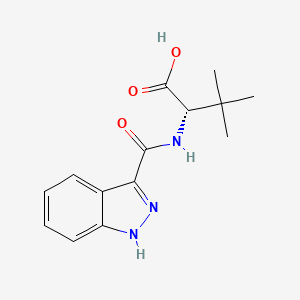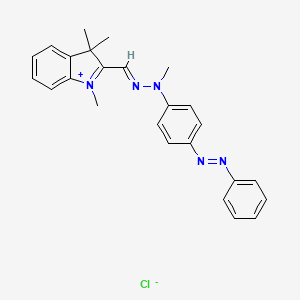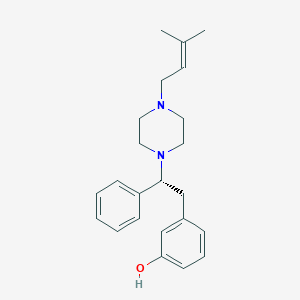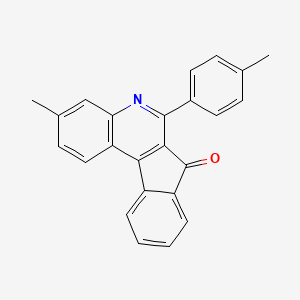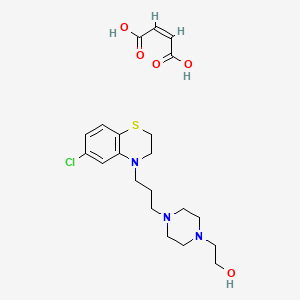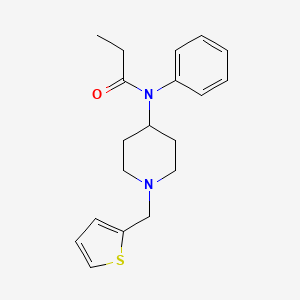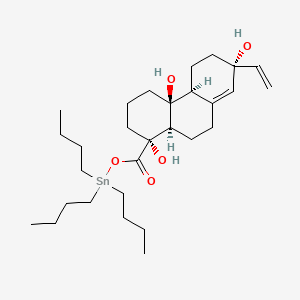
Einecs 306-138-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes for Einecs 306-138-0 involve the reaction of tributylstannyl chloride with the appropriate phenanthrene derivative under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Einecs 306-138-0 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced tin derivatives.
Substitution: The compound can undergo substitution reactions where the tributylstannyl group is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres. Major products formed from these reactions include various organotin compounds and phenanthrene derivatives .
Scientific Research Applications
Einecs 306-138-0 has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of Einecs 306-138-0 involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit or activate specific pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signal transduction and gene expression .
Comparison with Similar Compounds
Einecs 306-138-0 can be compared with other organotin compounds such as tributyltin chloride and tributyltin oxide. While these compounds share similar chemical structures and properties, this compound is unique due to its specific phenanthrene derivative, which imparts distinct chemical and biological activities. Similar compounds include:
- Tributyltin chloride
- Tributyltin oxide
- Dibutyltin dichloride
These compounds are used in similar applications but differ in their reactivity and biological effects .
Properties
CAS No. |
96446-11-6 |
|---|---|
Molecular Formula |
C29H50O5Sn |
Molecular Weight |
597.4 g/mol |
IUPAC Name |
tributylstannyl (1R,4aS,4bS,7R,10aR)-7-ethenyl-1,4a,7-trihydroxy-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylate |
InChI |
InChI=1S/C17H24O5.3C4H9.Sn/c1-2-15(20)9-6-12-11(10-15)4-5-13-16(12,21)7-3-8-17(13,22)14(18)19;3*1-3-4-2;/h2,10,12-13,20-22H,1,3-9H2,(H,18,19);3*1,3-4H2,2H3;/q;;;;+1/p-1/t12-,13+,15-,16-,17+;;;;/m0..../s1 |
InChI Key |
IZDZOMIUSQGTSC-GJKSXTFYSA-M |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)[C@]1(CCC[C@]2([C@H]1CCC3=C[C@@](CC[C@@H]32)(C=C)O)O)O |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1(CCCC2(C1CCC3=CC(CCC32)(C=C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


